molecular formula C9H14O6 B591255 Triacetin-d5 CAS No. 159510-46-0

Triacetin-d5

Cat. No.: B591255
CAS No.: 159510-46-0
M. Wt: 223.236
InChI Key: URAYPUMNDPQOKB-RDBQKVEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triacetin-d5, also known as glyceryl triacetate-d5, is a deuterated form of triacetin. It is a clear, colorless, and odorless liquid that plays a pivotal role in various chemical and industrial applications. The chemical formula for this compound is C9H9D5O6, reflecting a structure where three acetate groups are bonded to a glycerol backbone, with deuterium atoms replacing hydrogen atoms. This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

Target of Action

Triacetin-d5 is the deuterium labeled variant of Triacetin . Triacetin, also known as glyceryl triacetate, is a synthetic compound consisting of one glycerol molecule and three acetate groups . It is an artificial chemical compound and is the triester of glycerol and acetic acid . It is the second simplest fat after triformin

Mode of Action

It is known that triacetin, the non-deuterated form, functions as an acetylating agent . This suggests that this compound may interact with its targets by donating acetyl groups, thereby modifying the targets’ structure and function.

Biochemical Pathways

Research on the biosynthesis of mono-, di-, and triacetin using escherichia coli as a substrate has been reported . In this process, a novel biosynthetic route of mono- and diacetin is established by overexpression of a native enzyme, maltose O-acetyltransferase (MAA). The biosynthetic pathway is then extended to produce a mixture of mono-, di-, and triacetin .

Pharmacokinetics

It is known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles . Deuteration has gained attention because of its potential to improve the metabolic stability of drugs, potentially leading to longer half-lives and increased bioavailability .

Result of Action

It is known that 1,2-glyceryl diesters, which may be present in triacetin, can affect cell growth and proliferation . This raises the possibility of hyperplasia and/or tumor promotion. The cosmetic ingredient review (cir) expert panel concluded that the effects of 1,2-glyceryl diesters on cell growth and proliferation require longer ester chains on the glycerin backbone than are present when acetic acid is esterified with glycerin, as in triacetin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacetin-d5 primarily involves the esterification of deuterated glycerol (glycerol-d5) with acetic acid or acetic anhydride. This reaction is typically catalyzed by acidic or basic catalysts and can be conducted under reflux to ensure complete conversion. The process may vary slightly depending on the desired purity and yield. For instance, the reaction can be carried out using sulfuric acid as a catalyst under reflux conditions, followed by purification through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the esterification process under controlled conditions. Advances in catalytic systems and process engineering have enabled more efficient and environmentally friendly production methods. These methods often involve continuous liquid-liquid extraction techniques to separate and purify the product, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Triacetin-d5 undergoes various chemical reactions, including:

    Esterification: The formation of esters from acids and alcohols.

    Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.

    Transesterification: The exchange of ester groups between molecules.

Common Reagents and Conditions

    Esterification: Acetic acid or acetic anhydride, sulfuric acid as a catalyst, reflux conditions.

    Hydrolysis: Water, acidic or basic conditions, elevated temperatures.

    Transesterification: Alcohols, acidic or basic catalysts, moderate temperatures.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Deuterated glycerol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Triacetin-d5 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Acts as a plasticizer in polymers and as a solvent in various formulations.

Comparison with Similar Compounds

Similar Compounds

    Triacetin: The non-deuterated form of Triacetin-d5, used in similar applications but without the isotopic labeling.

    Diacetin: A diester of glycerol with two acetate groups, used as a plasticizer and solvent.

    Monoacetin: A monoester of glycerol with one acetate group, used in food and pharmaceutical industries.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for detailed studies using NMR spectroscopy and mass spectrometry. This makes it particularly valuable in research applications where tracing molecular pathways and studying reaction mechanisms are essential.

Biological Activity

Triacetin-d5, also known as Glyceryl triacetate-d5, is a stable isotope-labeled version of triacetin, which is a triester of glycerol and acetic acid. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its unique properties and potential applications. This article will explore the biological activity of this compound, focusing on its pharmacological effects, toxicity studies, and case studies that elucidate its role in human health.

Chemical Structure and Properties

This compound is characterized by the incorporation of five deuterium atoms in its molecular structure. The molecular formula is C₉H₁₄D₅O₆, and it has a molecular weight of 202.25 g/mol. The presence of deuterium enhances the compound's stability and makes it valuable for tracing studies in metabolic research.

Pharmacological Effects

1. Metabolic Role:
this compound serves as a precursor for acetate in metabolic pathways. Acetate plays a crucial role in various biochemical processes, including energy metabolism and lipid synthesis. The administration of this compound can help in understanding the metabolic fate of acetate in vivo.

2. Inhibition Studies:
Research indicates that triacetin compounds may exhibit inhibitory effects on specific enzymes related to cancer progression. For instance, studies have shown that triacetin can inhibit farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes involved in post-translational modifications of proteins critical for cancer cell proliferation .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of Triacetin and its derivatives, including this compound.

Case Studies

  • Madhavarao et al. (2009) : This study involved administering Triacetin to infants diagnosed with Canavan disease to assess tolerability. The infants received escalating doses up to 500 mg/kg-day without any adverse effects reported over a six-month period. The study concluded that Triacetin is well-tolerated at these doses .
  • Segel et al. (2011) : In another case study involving the same patient population, doses were increased up to 4,500 mg/kg-day, with only minor discomfort reported at higher doses. This suggests a high NOAEL (No Observed Adverse Effect Level) for Triacetin .

Summary of Toxicity Data

Study ReferenceDosage (mg/kg-day)DurationNOAEL (mg/kg-day)LOAEL (mg/kg-day)Observations
Madhavarao et al. (2009)5006 months500Not determinedNo detectable toxicity
Segel et al. (2011)4,500Variable4,500Not determinedMinor discomfort at higher doses
Lynch et al. (1994)16,36730 days16,367Not determinedNo adverse effects observed

Research Findings

1. Lipid Metabolism:
this compound has been studied for its effects on lipid metabolism. Research indicates that it can influence plasma free fatty acids and triglyceride levels when administered in various dietary contexts .

2. Clinical Applications:
Due to its metabolic properties, this compound is being explored as a potential therapeutic agent in conditions where acetate supplementation may be beneficial, such as neurological disorders like Canavan disease .

Properties

CAS No.

159510-46-0

Molecular Formula

C9H14O6

Molecular Weight

223.236

IUPAC Name

(2,3-diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate

InChI

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i4D2,5D2,9D

InChI Key

URAYPUMNDPQOKB-RDBQKVEJSA-N

SMILES

CC(=O)OCC(COC(=O)C)OC(=O)C

Synonyms

1,2,3-Propane-1,1,2,3,3-d5-triol Triacetate;  Glyceryl-d5 Triacetate;  1,2,3-Propanetriol Triacetate-d5;  1,2,3-Triacetoxypropane-d5;  DRA 150-d5;  Edenor GTA-d5;  Enzactin-d5;  Estol 1581-d5;  Fungacetin-d5;  Glycerin Triacetate-d5;  Glycerol Triacetate-d5;  G

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.